2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide
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Overview
Description
2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide is a chemical compound with the molecular formula C4H6N2O4S. It is known for its unique structure, which includes an oxathiadiazine ring.
Preparation Methods
The synthesis of 2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of methoxyamine with methyl isothiocyanate, followed by oxidation to form the oxathiadiazine ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide can be compared with other oxathiadiazine derivatives. Similar compounds include:
- 2-Methoxy-6-ethyl-[1,4,3,5]oxathiadiazine 4,4-dioxide
- 2-Methoxy-6-propyl-[1,4,3,5]oxathiadiazine 4,4-dioxide These compounds share the oxathiadiazine ring but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which can affect its reactivity and potential uses.
Properties
CAS No. |
40028-33-9 |
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Molecular Formula |
C4H6N2O4S |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-methoxy-6-methyl-1,4,3,5-oxathiadiazine 4,4-dioxide |
InChI |
InChI=1S/C4H6N2O4S/c1-3-5-11(7,8)6-4(9-2)10-3/h1-2H3 |
InChI Key |
GPIUOIUVZRSIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)N=C(O1)OC |
Origin of Product |
United States |
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